molecular formula C10H14BrClFN B13576352 1-(4-Bromo-3-fluorophenyl)butan-1-aminehydrochloride

1-(4-Bromo-3-fluorophenyl)butan-1-aminehydrochloride

Cat. No.: B13576352
M. Wt: 282.58 g/mol
InChI Key: MKGPWBJEALEHCM-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-fluorophenyl)butan-1-amine hydrochloride is a halogenated arylalkylamine hydrochloride salt. Its structure features a four-carbon aliphatic chain (butan-1-amine) attached to a phenyl ring substituted with bromo (Br) and fluoro (F) groups at the 4- and 3-positions, respectively. The hydrochloride salt enhances its stability and solubility for pharmaceutical or chemical research applications.

Properties

Molecular Formula

C10H14BrClFN

Molecular Weight

282.58 g/mol

IUPAC Name

1-(4-bromo-3-fluorophenyl)butan-1-amine;hydrochloride

InChI

InChI=1S/C10H13BrFN.ClH/c1-2-3-10(13)7-4-5-8(11)9(12)6-7;/h4-6,10H,2-3,13H2,1H3;1H

InChI Key

MKGPWBJEALEHCM-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC(=C(C=C1)Br)F)N.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-Bromo-3-fluorophenyl)butan-1-aminehydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(4-Bromo-3-fluorophenyl)butan-1-aminehydrochloride can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

1-(4-Bromo-3-fluorophenyl)butan-1-aminehydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules for various applications.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-fluorophenyl)butan-1-aminehydrochloride involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence its binding affinity and activity at target sites. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural analogs, highlighting differences in substituents, chain length, and molecular properties:

Compound Name Molecular Formula Molecular Weight Substituents on Phenyl Ring Chain Length/Ring System CAS Number Source
1-(4-Bromo-3-fluorophenyl)butan-1-amine HCl C₁₀H₁₄BrClFN Not Provided 4-Br, 3-F Butan-1-amine (4C chain) Not Provided Target Compound
(S)-1-(4-Bromo-3-fluorophenyl)ethanamine HCl C₈H₁₀BrClFN 254.53 4-Br, 3-F Ethanamine (2C chain) 2109874-10-2
1-(4-Bromophenyl)-3-fluorocyclobutan-1-amine HCl Not Provided 164.21 4-Br, 3-F (cyclobutane ring) Cyclobutane ring Not Provided
1-(4-Bromophenyl)cycloheptan-1-amine HCl C₁₃H₁₉BrClN 233.74 4-Br Cycloheptane ring EN300-6762936
1-(2,5-Difluorophenyl)butan-1-amine HCl C₁₀H₁₄ClF₂N Not Provided 2,5-diF Butan-1-amine (4C chain) Not Provided
1-(3-Fluorophenyl)-3-methylbutan-1-amine HCl C₁₁H₁₆ClFN Not Provided 3-F Branched 3-methylbutan-1-amine Not Provided
1-(m-Tolyl)butan-1-amine HCl C₁₁H₁₈ClN 199.72 3-CH₃ Butan-1-amine (4C chain) 1864074-38-3

Key Observations

Chain Length and Branching :

  • The target compound’s four-carbon chain (butan-1-amine) contrasts with shorter chains (e.g., ethanamine in ) and branched analogs (e.g., 3-methylbutan-1-amine in ). Longer chains may improve lipophilicity and membrane permeability, while branching could alter steric interactions in binding pockets.

Substituent Effects :

  • Bromo and fluoro groups at the 4- and 3-positions (target compound) vs. difluoro (2,5-diF in ) or methyl (m-tolyl in ). Halogens influence electronic properties (e.g., electron-withdrawing effects) and metabolic stability, while methyl groups enhance hydrophobicity.

Stereochemistry :

  • The (S)-enantiomer of the ethanamine analog () highlights the importance of chirality in pharmacological activity, though data on enantiomeric specificity for the target compound are lacking.

Physicochemical and Functional Implications

  • Molecular Weight : Ethyl-chain analogs (e.g., , 254.53 g/mol) are lighter than butan-1-amine derivatives, which may impact bioavailability.
  • Solubility : Hydrochloride salts generally improve aqueous solubility, critical for in vitro assays.
  • Reactivity : Bromo groups are susceptible to nucleophilic substitution, while fluoro groups enhance stability against oxidation .

Biological Activity

1-(4-Bromo-3-fluorophenyl)butan-1-amine hydrochloride is a compound that has garnered interest in various fields including medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

1-(4-Bromo-3-fluorophenyl)butan-1-amine hydrochloride is characterized by the following structural features:

  • Molecular Formula : C₈H₁₀BrFN·HCl
  • Molecular Weight : 254.53 g/mol
  • Functional Groups : Contains an amine group, a bromo substituent, and a fluoro substituent on the aromatic ring.

The presence of bromine and fluorine atoms enhances its biological activity and reactivity in chemical processes, making it a valuable compound in pharmaceutical research.

The biological activity of 1-(4-bromo-3-fluorophenyl)butan-1-amine hydrochloride involves its interaction with specific molecular targets within biological systems. The compound may bind to various receptors or enzymes, altering their activity and leading to physiological effects. The exact pathways and targets depend on the specific application and context of use.

Potential Mechanisms Include:

  • Receptor Binding : Interaction with neurotransmitter receptors, potentially influencing signaling pathways related to mood regulation, pain perception, or neurodegenerative conditions.
  • Enzyme Modulation : Alteration of enzyme activities that could affect metabolic pathways or cellular responses.

Biological Activity Overview

Research has indicated that compounds similar to 1-(4-bromo-3-fluorophenyl)butan-1-amine hydrochloride exhibit significant pharmacological properties. Below is a summary of its biological activities based on current literature:

Activity Type Description
Antidepressant Effects Potential modulation of serotonin and norepinephrine levels through receptor interactions.
Analgesic Properties Possible influence on pain pathways via neurotransmitter systems.
Neuroprotective Effects Investigated for protective roles against neurodegeneration in models of diseases such as Alzheimer's.

Study 1: Neuroprotective Activity

A study investigated the neuroprotective effects of similar compounds in models of neurodegeneration. The findings suggested that these compounds could reduce neuronal cell death and improve cognitive function in animal models by modulating neurotransmitter systems .

Study 2: Receptor Interaction Studies

In vitro assays have been conducted to assess the binding affinity of 1-(4-bromo-3-fluorophenyl)butan-1-amine hydrochloride against various receptors. Preliminary results indicated significant binding to serotonin receptors, which may correlate with its potential antidepressant effects .

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